tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
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Overview
Description
Tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is a chemical compound with the molecular formula C11H12ClN3O2 It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Chemical Reactions Analysis
Tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid
Common reagents used in these reactions include potassium tert-butoxide, N,N-diisopropylethylamine, and oxalyl chloride . The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate can be compared with other similar compounds, such as:
Tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: This compound has a similar core structure but differs in the functional groups attached to the pyrrolopyrimidine ring.
Tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: Another related compound with different substitution patterns on the pyrrolopyrimidine ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClN3O2 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
tert-butyl 2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)acetate |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)18-9(17)6-16-5-4-8-10(13)14-7-15-11(8)16/h4-5,7H,6H2,1-3H3 |
InChI Key |
QLTYLMZRXHBOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1N=CN=C2Cl |
Origin of Product |
United States |
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